![molecular formula C25H17FN4O3 B2537166 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-78-1](/img/no-structure.png)

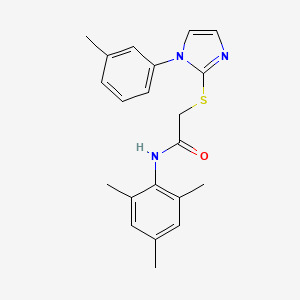

7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17FN4O3 and its molecular weight is 440.434. The purity is usually 95%.

BenchChem offers high-quality 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Breast Cancer Activity

The synthesized compound demonstrates potential as an anti-breast cancer agent . Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its promise in breast cancer therapy .

Medicinal Chemistry and Drug Development

Fluorinated compounds are widely used in medicinal chemistry due to their enhanced stability and binding properties. The C-F bond, more stable than the C-H bond, contributes to improved drug efficacy. Researchers can explore this compound as a potential drug candidate .

Biological Activities

Pyrazoles and their derivatives play crucial roles in various biological activities. Specifically, they exhibit:

- Antimicrobial effects .

- Anti-tuberculosis properties .

- Anti-inflammatory activity .

- Antioxidant properties .

- Anti-tumor potential .

- Cytotoxicity against cancer cells .

- Analgesic functions .

Synthetic Pathways

Pyrazoles can be synthesized through different routes, including:

- Pyrazoline pathway : Involves the reaction of α, β-unsaturated ketones with hydrazine derivatives or semicarbazide, followed by oxidative aromatization .

Other Potential Applications

While further research is needed, consider exploring the compound’s effects in:

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione' involves the synthesis of the oxazolo[2,3-f]purine ring system followed by the introduction of the 4-fluorophenyl and naphthalen-1-ylmethyl substituents.", "Starting Materials": [ "2-aminopurine", "ethyl acetoacetate", "4-fluoroaniline", "naphthalene", "methyl iodide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Synthesis of oxazolo[2,3-f]purine ring system:", "- Ethyl acetoacetate is reacted with 2-aminopurine in the presence of phosphorus oxychloride and triethylamine to form ethyl 7H-oxazolo[2,3-f]purine-2,4-dione.", "- The resulting compound is then treated with sodium hydride and methyl iodide to form methyl 7H-oxazolo[2,3-f]purine-2,4-dione.", "Introduction of 4-fluorophenyl substituent:", "- Methyl 7H-oxazolo[2,3-f]purine-2,4-dione is reacted with 4-fluoroaniline in the presence of acetic anhydride and triethylamine to form 7-(4-fluorophenyl)-1-methyl-7H-oxazolo[2,3-f]purine-2,4-dione.", "- The resulting compound is then treated with sodium bicarbonate and water to form 7-(4-fluorophenyl)-1-methyl-3H-oxazolo[2,3-f]purine-2,4-dione.", "Introduction of naphthalen-1-ylmethyl substituent:", "- Naphthalene is reacted with methyl iodide in the presence of sodium hydride to form naphthalen-1-ylmethyl iodide.", "- 7-(4-fluorophenyl)-1-methyl-3H-oxazolo[2,3-f]purine-2,4-dione is then reacted with naphthalen-1-ylmethyl iodide in the presence of sodium hydroxide and water to form 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione.", "- The final compound is purified using dichloromethane and methanol." ] } | |

CAS-Nummer |

899737-78-1 |

Produktname |

7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione |

Molekularformel |

C25H17FN4O3 |

Molekulargewicht |

440.434 |

IUPAC-Name |

7-(4-fluorophenyl)-4-methyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione |

InChI |

InChI=1S/C25H17FN4O3/c1-28-22-21(29-14-20(33-24(29)27-22)16-9-11-18(26)12-10-16)23(31)30(25(28)32)13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12,14H,13H2,1H3 |

InChI-Schlüssel |

CVUPEWFPJSKKAH-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5C=C(OC5=N2)C6=CC=C(C=C6)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)

![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)

![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)

![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)

![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)